
N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole derivatives, such as the one you’re asking about, are known for their diverse pharmacological effects . They are often used in the synthesis of various pharmaceuticals and have been studied for their potential antileishmanial and antimalarial activities .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be confirmed using various techniques such as elemental microanalysis, FTIR, and 1H NMR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazole derivatives can be complex and involve multiple steps . For example, the synthesis of a key intermediate in the preparation of zolazepam involved the acylation of 5-chloro-1,3-dimethylpyrazole by 2-fluorobenzoyl chloride .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be predicted using various techniques. For instance, the density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties can be predicted .Applications De Recherche Scientifique
Electrochemical Synthesis and Applications
N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-3,4-dimethylbenzamide and its derivatives have been explored in electrochemical reactions. For instance, Zandi et al. (2021) investigated the electrocatalyzed N–N coupling and ring cleavage reaction of 1H-pyrazoles, leading to the synthesis of new heterocyclic compounds under mild conditions with remarkable yields. This process demonstrates the utility of 1H-pyrazoles in electro-organic synthesis, highlighting their potential in creating novel compounds through environmentally friendly methods (Zandi, Sharafi-kolkeshvandi, & Nikpour, 2021).
Antioxidant, Antitumor, and Antimicrobial Activities
El‐Borai et al. (2013) conducted a study on microwave-assisted synthesis of pyrazolopyridines, showcasing their significant antioxidant, antitumor, and antimicrobial activities. This research underscores the potential of pyrazolone derivatives in the development of new therapeutic agents, providing a basis for further exploration in drug discovery and development (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Corrosion Inhibition
Research on the inhibitive action of bipyrazolic type organic compounds, including derivatives of N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-3,4-dimethylbenzamide, has shown their efficiency as corrosion inhibitors for metals in acidic media. Chetouani et al. (2005) found that these compounds act as mixed-type inhibitors, highlighting their importance in protecting metals from corrosion, which is crucial for industrial applications (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Luminescent Materials and Liquid Crystals
Moyano et al. (2013) reported the self-assembly of 4-aryl-1H-pyrazoles, including derivatives of N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-3,4-dimethylbenzamide, as a novel platform for luminescent supramolecular columnar liquid crystals. These materials exhibit luminescent properties in the visible region and form columnar mesophases through hydrogen bonding. This study opens up new possibilities for the use of 1H-pyrazole derivatives in the development of advanced materials for optical and electronic applications (Moyano et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-10-5-6-13(7-11(10)2)15(19)16-8-14-9-18(4)17-12(14)3/h5-7,9H,8H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUGKSDEUIDTCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CN(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

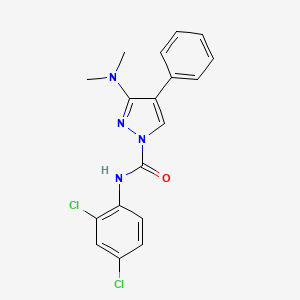
![5-nitro-N-[3-[(5-nitrothiophene-2-carbonyl)amino]pyridin-4-yl]thiophene-2-carboxamide](/img/structure/B2572751.png)

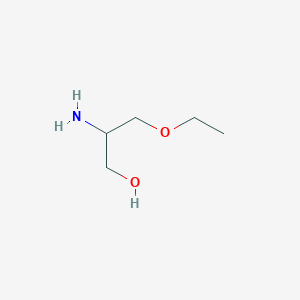
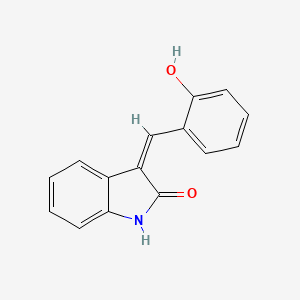
![N-(3,4-dichlorophenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2572759.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(4-methyl-1,3-thiazol-2-yl)phenyl]amino}acetamide](/img/structure/B2572760.png)
![Racemic-(1S,3S,4R,5R)-2-Tert-Butyl 3-Ethyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/no-structure.png)
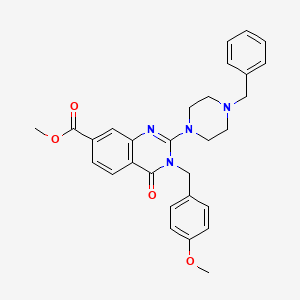
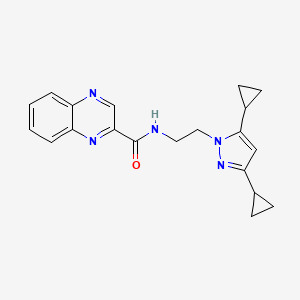
![5-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2572765.png)
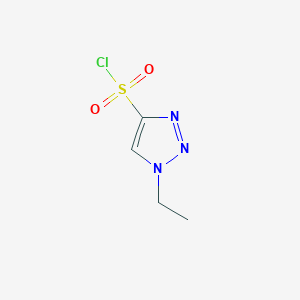

![1-(3-chloro-4-methylphenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2572770.png)